molecular formula C10H10Cl2O B14055776 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14055776
M. Wt: 217.09 g/mol
InChI Key: KMKMIRSFWVWXJI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a 4-chloro-3-(chloromethyl)phenyl group. This compound’s structure combines electron-withdrawing chlorine atoms and a reactive chloromethyl group, making it a candidate for diverse synthetic applications, including coupling reactions and intermediate synthesis in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

1-[4-chloro-3-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10Cl2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3

InChI Key

KMKMIRSFWVWXJI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one typically involves the chlorination of 4-chlorophenylpropanone. This can be achieved through the reaction of 4-chlorophenylpropanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Derivatives

Compound Name Substituents Molecular Formula Key Reactivity/Applications Yield in Coupling Reactions Reference
This compound 4-Cl, 3-(CH2Cl) on phenyl C10H9Cl2O High reactivity at α-position due to electron-withdrawing Cl groups; potential bifunctional coupling N/A
1-(4-Chlorophenyl)propan-1-one 4-Cl on phenyl C9H9ClO Selective α-position coupling (67% yield for product 3o); used in C-O fused product synthesis 67%
1-(3-Chlorophenyl)propan-1-one 3-Cl on phenyl C9H9ClO Moderate coupling yield (65% for product 3n); meta-substitution reduces steric hindrance 65%
1-(4-Bromophenyl)propan-1-one 4-Br on phenyl C9H9BrO Lower yield (60% for product 3q) compared to Cl analogs; bromine’s bulk may hinder reactivity 60%

Key Findings :

  • Substituent Position: The 4-chloro-3-(chloromethyl) substitution in the target compound introduces steric and electronic effects distinct from monosubstituted analogs. For example, 1-(4-chlorophenyl)propan-1-one shows higher coupling yields (67%) than brominated derivatives (60%), likely due to bromine’s larger atomic radius .
  • Reactivity: The chloromethyl group in the target compound may enhance benzylic reactivity, whereas simpler halogenated propanones primarily react at the α-position. This dual functionality could expand its utility in multi-step syntheses.

Chalcone Derivatives (Propen-1-one Analogs)

Table 2: Chalcone vs. Propan-1-one Derivatives

Compound Name Structure Conjugation Effects Applications Reference
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone with 4-Cl and 4-OCH3 groups Extended conjugation via C=C bond; enhanced UV absorption Antioxidant studies, photochemical uses
This compound Saturated propan-1-one backbone Limited conjugation; higher stability Intermediate for functionalized aryl ketones

Key Findings :

  • Conjugation Effects : Chalcones (e.g., (E)-4′-chloro-4-methoxychalcone) exhibit stronger conjugation due to the α,β-unsaturated ketone, enabling applications in photochemistry. The target compound’s saturated backbone offers greater stability but reduced electronic delocalization .

Amino- and Sulfur-Substituted Propanones

Table 3: Functional Group Variations

Compound Name Substituents Notable Properties Synthesis Yield Reference
1-(4-Chlorophenyl)-3-[(4-cyclohexylphenyl)amino]propan-1-one 3-amino, 4-cyclohexylphenyl group Enhanced solubility via cyclohexyl group; potential biological activity N/A
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]propan-1-one 3-S-C6F5 group Electron-deficient sulfur center; fluorophilic interactions N/A
This compound 3-(CH2Cl), 4-Cl on phenyl High electrophilicity at chloromethyl site 72% (analog synthesis)

Key Findings :

  • Functional Groups: Amino and sulfur substituents (e.g., in compounds 8j and 3m) modify electronic profiles and solubility. The target compound’s chloromethyl group offers a reactive handle for nucleophilic substitutions, unlike amino or sulfanyl analogs .

Biological Activity

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a chloromethyl group attached to a phenyl ring and a propanone moiety, which contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C10H10Cl2O
  • Molar Mass : Approximately 215.09 g/mol

This compound's unique substitution pattern, particularly the presence of chlorine atoms, enhances its lipophilicity and bioavailability, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or modulator of protein-ligand interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of activity or disruption of cellular processes. The specific mechanisms often involve:

  • Hydrogen Bonding
  • Hydrophobic Interactions
  • Covalent Bonding

Biological Activity

Research indicates that this compound may influence various biological pathways depending on its application context. Some key areas of investigation include:

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit significant pharmacological properties. The chloromethyl ketone moiety has been investigated for its ability to inhibit viral proteases, such as those from human cytomegalovirus (HCMV), herpes simplex virus (HSV), and Epstein-Barr virus (EBV). These interactions are critical for developing antiviral therapies.

Anticancer Activity

The compound has been evaluated for its anticancer properties. For instance, structural analogs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and related compounds:

StudyFocusFindings
Viral Protease InhibitionChloromethyl ketones showed effective inhibition of HCMV protease, indicating potential for antiviral drug development.
Anticancer ActivityAnalog compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic applications.
Enzyme InhibitionInvestigated as a urease inhibitor; compounds showed potent activity with IC50 values lower than standard inhibitors.

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